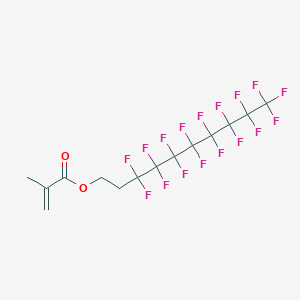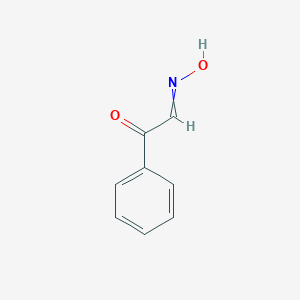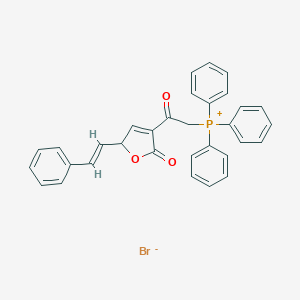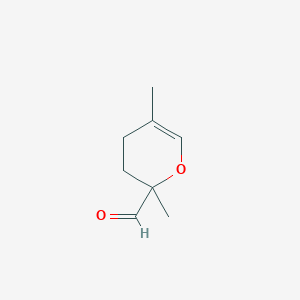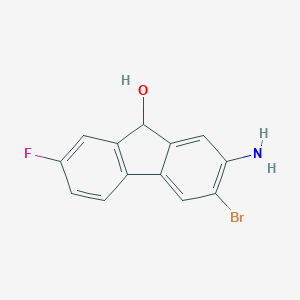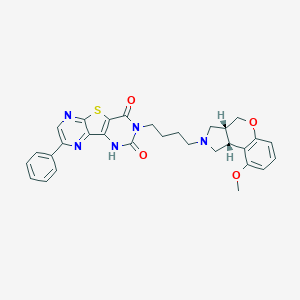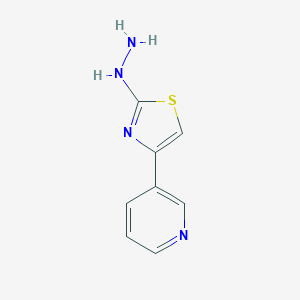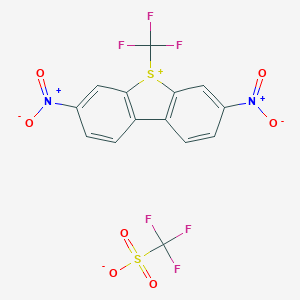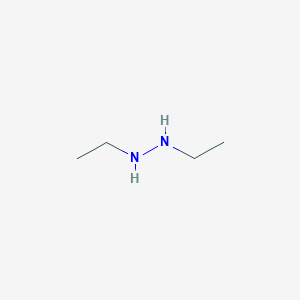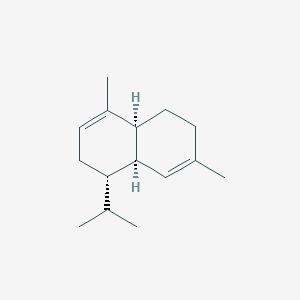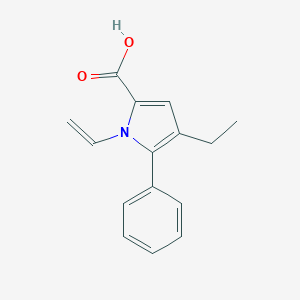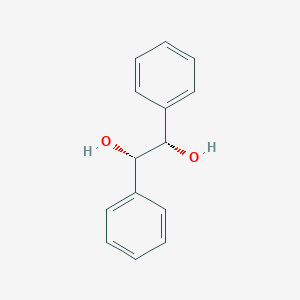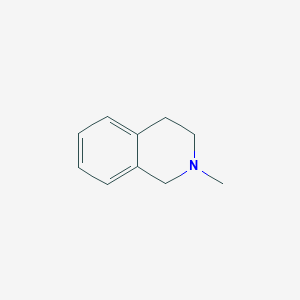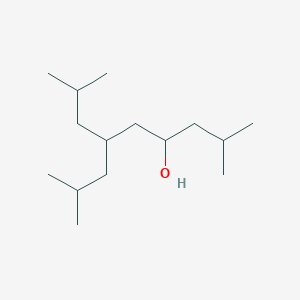
2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol, also known as dihydromyrcenol, is a colorless liquid with a pleasant odor. It is widely used in the fragrance industry due to its fresh, citrusy, and woody scent. Apart from its use in the fragrance industry, dihydromyrcenol has also been studied for its potential applications in scientific research.
Mécanisme D'action
Dihydromyrcenol is believed to activate odorant receptors by binding to specific sites on the receptor. This binding triggers a series of biochemical reactions, which ultimately leads to the perception of the scent.
Effets Biochimiques Et Physiologiques
Dihydromyrcenol has been shown to have a variety of biochemical and physiological effects. For example, it has been found to increase the production of cyclic AMP (cAMP) in olfactory receptor cells. cAMP is a signaling molecule that plays a key role in the olfactory system. Dihydromyrcenol has also been shown to modulate the activity of ion channels in olfactory receptor cells, which can affect the sensitivity of the olfactory system to different odors.
Avantages Et Limitations Des Expériences En Laboratoire
Dihydromyrcenol has several advantages as a model compound for studying odorant receptors. For example, it is a relatively simple molecule that can be easily synthesized and purified. It also has a well-defined scent profile, which makes it useful for studying how different odorant receptors respond to specific odors. However, 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol also has some limitations. For example, it may not accurately represent the complexity of natural odorants, which can contain hundreds of different chemical compounds.
Orientations Futures
There are several future directions for research on 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol. One area of interest is the development of more selective and potent odorant receptor agonists and antagonists. These compounds could be used to study the function of specific odorant receptors and to develop new treatments for olfactory disorders. Another area of interest is the use of 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol as a tool for studying the neural circuits that underlie olfactory perception. By combining 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol with advanced imaging techniques, researchers could gain insights into how different regions of the brain process and integrate olfactory information.
Méthodes De Synthèse
Dihydromyrcenol can be synthesized by the hydrogenation of myrcene, a natural terpene found in many plants. The hydrogenation process involves the addition of hydrogen gas to myrcene in the presence of a catalyst, such as palladium or platinum. The resulting product is 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol, which can be purified through distillation.
Applications De Recherche Scientifique
Dihydromyrcenol has been studied for its potential applications in scientific research. One such application is its use as a model compound for studying odorant receptors in the olfactory system. Odorant receptors are proteins that are responsible for detecting and distinguishing different odors. By studying how 2,8-Dimethyl-6-(2-methylpropyl)nonan-4-olnol interacts with odorant receptors, researchers can gain insights into how the olfactory system works.
Propriétés
Numéro CAS |
10143-20-1 |
|---|---|
Nom du produit |
2,8-Dimethyl-6-(2-methylpropyl)nonan-4-ol |
Formule moléculaire |
C15H32O |
Poids moléculaire |
228.41 g/mol |
Nom IUPAC |
2,8-dimethyl-6-(2-methylpropyl)nonan-4-ol |
InChI |
InChI=1S/C15H32O/c1-11(2)7-14(8-12(3)4)10-15(16)9-13(5)6/h11-16H,7-10H2,1-6H3 |
Clé InChI |
OTFAOIKIARLOEM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CC(C)C)CC(CC(C)C)O |
SMILES canonique |
CC(C)CC(CC(C)C)CC(CC(C)C)O |
Synonymes |
2,8-Dimethyl-6-(2-methylpropyl)-4-nonanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




